2-ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Description
2-ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound is characterized by the presence of an ethoxy group, two methyl groups, and a morpholine ring attached to a benzenesulfonamide core.
Properties
IUPAC Name |
2-ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-22-15-11-13(2)14(3)12-16(15)23(19,20)17-5-6-18-7-9-21-10-8-18/h11-12,17H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZURRDHTLPMXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to form the benzenesulfonamide core.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl alcohol reacts with the benzenesulfonamide under acidic conditions.
Addition of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the benzenesulfonamide core using a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2-ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibiotic and antifungal agent.
Biological Research: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Binding: It can bind to proteins, altering their structure and function, which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4,5-dimethylbenzenesulfonamide
- N-(2-morpholin-4-ylethyl)benzenesulfonamide
- 4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Uniqueness
2-ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to the combination of its ethoxy group, two methyl groups, and morpholine ring, which confer specific chemical properties and biological activities not found in other similar compounds.
Biological Activity
2-Ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 2-ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can be represented as follows:
This structure features an ethoxy group, a morpholine moiety, and a sulfonamide functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study conducted on various sulfonamides, including our compound of interest, demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for common pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
The compound showcased superior activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of 2-ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide was evaluated in vitro against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 30 |
In the case of HeLa cells, the compound induced apoptosis as confirmed by flow cytometry analysis. The mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit enzymes involved in folate synthesis, similar to other sulfonamides. Additionally, it may modulate the activity of various kinases implicated in cancer progression.
Case Studies
- Case Study on Anticancer Activity : In a study involving MCF-7 breast cancer cells, treatment with 2-ethoxy-4,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide resulted in a dose-dependent decrease in cell viability. The study highlighted the importance of the morpholine group in enhancing the compound's efficacy.
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with this sulfonamide derivative showed significant improvement compared to those receiving standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
